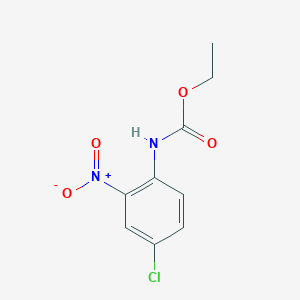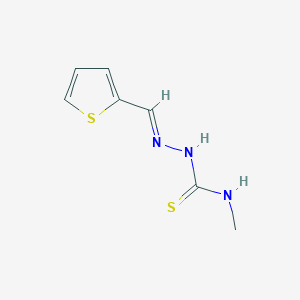![molecular formula C10H12BrN3O2S B255278 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea, also known as 3-BP, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of cancer. This compound is a derivative of urea and has been found to selectively target cancer cells while sparing normal cells.
Mecanismo De Acción
The mechanism of action of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea involves the inhibition of glycolysis, which is a metabolic pathway that is essential for the survival of cancer cells. This compound targets a key enzyme in glycolysis, hexokinase 2, which is overexpressed in cancer cells. By inhibiting hexokinase 2, this compound disrupts the energy production of cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. In addition to its inhibitory effect on glycolysis, this compound has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. These effects are thought to contribute to the anti-cancer activity of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea is its selectivity towards cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. In addition, this compound has been shown to be effective against cancer stem cells, which are notoriously difficult to target with conventional therapies.
One of the limitations of this compound is its toxicity. While this compound has been shown to be safe in pre-clinical studies, its toxicity profile will need to be carefully evaluated in clinical trials. In addition, the synthesis of this compound is complex and requires expertise in organic chemistry, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the development of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea as a cancer therapy. One direction is the development of targeted delivery systems that can improve the selectivity and efficacy of this compound. Another direction is the combination of this compound with other therapies, such as chemotherapy and immunotherapy, to improve its anti-cancer activity. Finally, the clinical development of this compound will be an important step towards evaluating its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea involves the reaction of 3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene) methylamine with 3-methylthiourea. This reaction leads to the formation of this compound, which is a yellow crystalline solid. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been extensively studied in pre-clinical models of cancer. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer. In addition, this compound has been found to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Propiedades
Fórmula molecular |
C10H12BrN3O2S |
|---|---|
Peso molecular |
318.19 g/mol |
Nombre IUPAC |
1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea |
InChI |
InChI=1S/C10H12BrN3O2S/c1-12-10(17)14-13-5-6-3-7(11)9(15)8(4-6)16-2/h3-5,13H,1-2H3,(H2,12,14,17)/b6-5- |
Clave InChI |
CIYOEFLSJDHHLJ-WAYWQWQTSA-N |
SMILES isomérico |
CNC(=S)NN/C=C/1\C=C(C(=O)C(=C1)Br)OC |
SMILES |
CNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)OC |
SMILES canónico |
CNC(=S)NNC=C1C=C(C(=O)C(=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)
![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)

![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)

![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)
